molecular formula C22H29N3O3S B14942060 1-cyclohexyl-4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B14942060
M. Wt: 415.6 g/mol
InChI Key: QVIHIQJQMDOQBK-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexyl group, an isopropoxy-methoxyphenyl group, and a dihydropyrazolo-thiazinone core. Its intricate molecular architecture makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with diketones or β-keto esters.

    Cyclization to form the thiazine ring: This step involves the reaction of the pyrazole intermediate with sulfur-containing reagents under specific conditions to form the thiazine ring.

    Introduction of the cyclohexyl group: This can be done through alkylation reactions using cyclohexyl halides.

    Attachment of the isopropoxy-methoxyphenyl group: This step involves the use of appropriate phenolic intermediates and alkylation reagents.

Industrial production methods for this compound would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d][1,3]thiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclohexyl-substituted heterocycles: These compounds have a cyclohexyl group attached to different heterocyclic cores, resulting in diverse applications and activities.

The uniqueness of 1-CYCLOHEXYL-4-(3-ISOPROPOXY-4-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE lies in its specific combination of functional groups and its potential for various scientific applications.

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

1-cyclohexyl-4-(4-methoxy-3-propan-2-yloxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C22H29N3O3S/c1-13(2)28-18-12-15(10-11-17(18)27-4)20-19-21(23-14(3)29-20)25(24-22(19)26)16-8-6-5-7-9-16/h10-13,16,20H,5-9H2,1-4H3,(H,24,26)

InChI Key

QVIHIQJQMDOQBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OC)OC(C)C)C(=O)NN2C4CCCCC4

Origin of Product

United States

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